molecular formula C10H14BrN3O2S B1327043 2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid CAS No. 1218124-12-9

2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid

Cat. No. B1327043
M. Wt: 320.21 g/mol
InChI Key: ZAYBVFKJMUWNCU-UHFFFAOYSA-N
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Description

The compound "2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid" is a chemical that appears to be a derivative of thiazolidine carboxylic acid with a pyrazolyl group attached to it. This compound is likely to have been synthesized as part of research into novel organic molecules with potential biological activity or as intermediates for further chemical transformations.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, derivatives of 1,3-oxazole-4-carboxylic acid were synthesized from methyl esters of 2-aryl-5-hydrazino-1,3-oxazole-4-carboxylic acids, which were then transformed to introduce various residues . Similarly, pyrazolidine carboxylic acid derivatives were synthesized via intermolecular [3+2] cycloaddition reactions . A one-pot, four-component condensation reaction was used to synthesize thiazolyl-pyranone derivatives, indicating the versatility of such multi-component reactions in constructing complex molecules . These methods suggest possible synthetic routes that could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using spectroscopic techniques such as 1H-NOESY spectroscopy and confirmed by X-ray diffraction . The presence of a pyrazolyl group and a thiazolidine ring in the target compound suggests that similar analytical techniques could be employed to determine its structure and confirm the stereochemistry of the synthesized molecule.

Chemical Reactions Analysis

Compounds with similar structures have been shown to undergo various chemical reactions. For example, dimethyl acetone-1,3-dicarboxylate was transformed into thiazole-5-carboxylates , and addition reactions of thioureas with acetylenedicarboxylic acid derivatives have been studied . These reactions often lead to the formation of new rings and the introduction of additional functional groups, which could be relevant for the further functionalization of the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are typically characterized by their solubility, melting points, and stability under different conditions. The behavior of thiazolidine-2,4-dicarboxylic acid in solution, for example, was studied, and its esterification was found to be stereoselective . These properties are crucial for understanding the reactivity and potential applications of the compound.

Scientific Research Applications

Synthesis and Transformations

The compound has been utilized in the synthesis of various derivatives, showing its versatility in chemical transformations. For instance, Prokopenko et al. (2010) reported the synthesis of methyl esters of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids and their functional derivatives, demonstrating the compound's potential in creating diverse chemical structures (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010).

Biological Evaluation

Compounds derived from this chemical have been evaluated for their biological activities. Thadhaney et al. (2011) synthesized and assessed various ethoxyphthalimide derivatives of pyrazolylthiazoloisoxazoles and pyrazolylthiadiazoles for their antimicrobial activities, indicating the compound's potential in medicinal chemistry (Thadhaney, Sharma, Sharma, & Talesara, 2011).

Antifungal Activity and SAR

The compound's derivatives have also been tested for antifungal properties. Du et al. (2015) synthesized novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides and evaluated their activities against phytopathogenic fungi, showing that derivatives can have significant antifungal activities (Du, Tian, Yang, Li, Li, Jia, Che, Wang, & Qin, 2015).

Structural and Spectral Investigations

Research has also focused on structural and spectral studies of derivatives. Viveka et al. (2016) conducted a combined experimental and theoretical study on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a derivative, highlighting the importance of such compounds in understanding molecular properties (Viveka, Vasantha, Dinesha, Naveen, Lokanath, & Nagaraja, 2016).

Antimicrobial and Antifungal Agents

Aneja et al. (2011) synthesized new pyrazolyl-2, 4-thiazolidinediones, demonstrating their antimicrobial and antifungal properties. This study adds to the evidence of the compound's usefulness in developing new antimicrobial agents (Aneja, Lohan, Arora, Sharma, Aneja, & Prakash, 2011).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its potential biological activities, and assessment of its safety and hazards. Pyrazole derivatives, in particular, have been the focus of much research due to their diverse pharmacological activities .

properties

IUPAC Name

2-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3O2S/c1-5-9(11)6(2)14(13-5)3-8-12-7(4-17-8)10(15)16/h7-8,12H,3-4H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYBVFKJMUWNCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2NC(CS2)C(=O)O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid

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